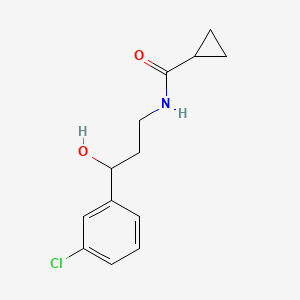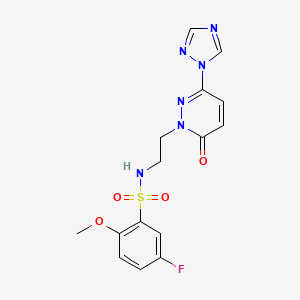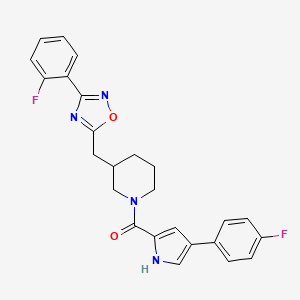
Methyl 5-bromo-2,4-difluorobenzoate
Overview
Description
Methyl 5-bromo-2,4-difluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in various applications due to its unique properties.
Scientific Research Applications
Photodynamic Therapy Applications
Methyl 5-bromo-2,4-difluorobenzoate and its derivatives have notable applications in photodynamic therapy (PDT), especially in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, which exhibited excellent properties as photosensitizers in PDT. These compounds, including derivatives of Methyl 5-bromo-2,4-difluorobenzoate, demonstrated high singlet oxygen quantum yield and appropriate photodegradation, crucial for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bromobenzoic Acids
Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, demonstrating the synthetic versatility of compounds related to Methyl 5-bromo-2,4-difluorobenzoate. They successfully converted 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids containing fluorine atoms. This work underscores the chemical utility of Methyl 5-bromo-2,4-difluorobenzoate in synthesizing structurally diverse compounds (Schlosser & Heiss, 2003).
Potential in Antipsychotic Drug Development
Högberg, Ström, Hall, and Ögren (1990) synthesized a series of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, starting from 5-bromo-2,3-dimethoxybenzoic acid, a related compound to Methyl 5-bromo-2,4-difluorobenzoate. These compounds showed high potency as inhibitors in dopaminergic systems, indicating their potential in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Fluorescence Properties in Zinc Complexes
Research by Ji Chang–you (2012) involved synthesizing a dinuclear zinc complex using a derivative of Methyl 5-bromo-2,4-difluorobenzoate. This compound displayed enhanced fluorescence properties, indicating its potential application in materials science and sensor development (Ji Chang–you, 2012).
Molecular Structure Studies
A study by Ribeiro Morais et al. (2012) focused on the crystal structure and molecular properties of benzimidazole compounds related to Methyl 5-bromo-2,4-difluorobenzoate. Their work contributed to understanding the structural nuances of such molecules, which is essential in the design of amyloid-avid probes for medical applications (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-bromo-2,4-difluorobenzoate is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.
Action Environment
The action of Methyl 5-bromo-2,4-difluorobenzoate could potentially be influenced by various environmental factors. For instance, the compound is light sensitive , which suggests that exposure to light could affect its stability and efficacy. Additionally, it should be stored in a dry place at room temperature for optimal stability .
properties
IUPAC Name |
methyl 5-bromo-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCYVLBJDKXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,4-difluorobenzoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)
![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)
![2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438727.png)
![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)
![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)